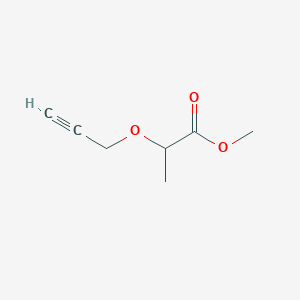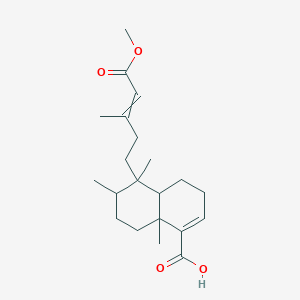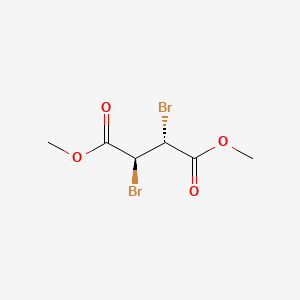
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate is an organic compound with a complex structure that includes two bromine atoms and two methyl groups attached to a butanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate typically involves the bromination of a suitable precursor, such as 1,4-dimethylbutanedioate. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-dimethyl (2R,3S)-2,3-dihydroxybutanedioate.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols or carboxylic acids, respectively.
科学的研究の応用
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the stereochemistry of the compound play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.
類似化合物との比較
Similar Compounds
1,4-Dimethyl (2R,3S)-2,3-dihydroxybutanedioate: A reduced form of the compound with hydroxyl groups instead of bromine atoms.
1,4-Dimethyl (2R,3S)-2,3-dichlorobutanedioate: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate is unique due to its specific stereochemistry and the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
17582-64-8 |
|---|---|
分子式 |
C6H8Br2O4 |
分子量 |
303.93 g/mol |
IUPAC名 |
dimethyl (2S,3R)-2,3-dibromobutanedioate |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+ |
InChIキー |
XQBOXCHKENCESQ-ZXZARUISSA-N |
異性体SMILES |
COC(=O)[C@@H]([C@@H](C(=O)OC)Br)Br |
正規SMILES |
COC(=O)C(C(C(=O)OC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide](/img/structure/B12434342.png)

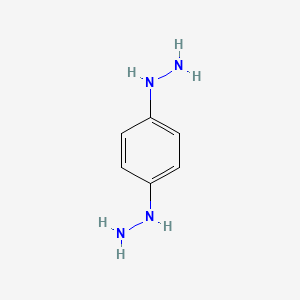
![sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12434356.png)
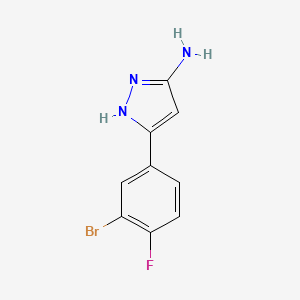
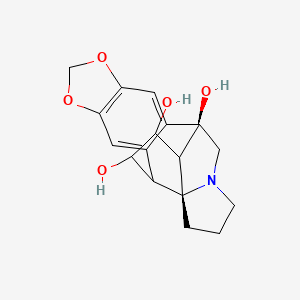
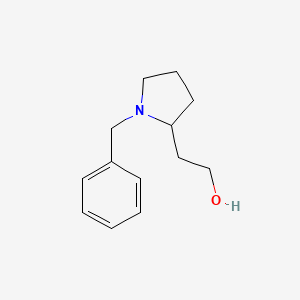
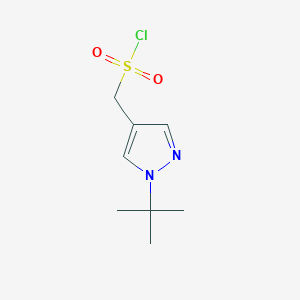
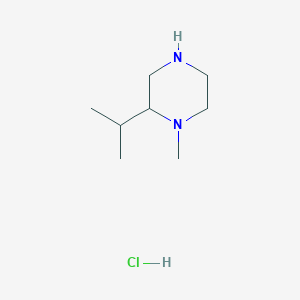

![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
